REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH2:7]Cl)[C:3](Br)=[O:4].[NH2:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=1.[OH-].[Na+]>C(#N)C>[Br:1][CH:2]1[CH2:6][CH2:7][N:9]([C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)[C:3]1=[O:4] |f:2.3|
|
Name
|
|
Quantity
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145.7 g
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Type
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reactant
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Smiles
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BrC(C(=O)Br)CCCl
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Name
|
|
Quantity
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55 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C(C#N)C=C1
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Name
|
Na3PO4
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
550 mL
|
Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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56 mL
|
Type
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reactant
|
Smiles
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[OH-].[Na+]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
while maintaining a temperature below 30° C.
|
Type
|
ADDITION
|
Details
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during the addition
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Type
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WASH
|
Details
|
The addition funnel was rinsed with acetonitrile (55 mL)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below 30° C
|
Type
|
CUSTOM
|
Details
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Upon completion of the reaction (determined by LC)
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Type
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FILTRATION
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Details
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the slurry was filtered through a pressure
|
Type
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FILTRATION
|
Details
|
filter
|
Type
|
FILTRATION
|
Details
|
(10 micron polypropylene filter cloth)
|
Type
|
WASH
|
Details
|
The flask and the cake were washed with acetonitrile (256 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(N(CC1)C1=CC=C(C#N)C=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |